N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide
Description
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is a Schiff base derivative characterized by a sulfonamide group linked to a phenylethane backbone and a 5-bromo-2-hydroxybenzaldehyde-derived imine moiety. Such compounds are typically synthesized via condensation reactions between sulfonamide precursors and aldehydes, as seen in analogous syntheses . Schiff bases of this class are often explored for their antimicrobial, anticancer, and catalytic properties due to their ability to chelate metal ions and modulate electronic properties through substituent effects .
Properties
IUPAC Name |
(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-14-6-7-15(18)13(10-14)11-17-21(19,20)9-8-12-4-2-1-3-5-12/h1-7,10-11,18H,8-9H2/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYLTJMRHAGGT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-phenylethanesulfonamide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of concentrated hydrochloric acid to catalyze the reaction. The mixture is refluxed for several hours, and upon cooling, the product precipitates out and can be collected by filtration and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide exhibit promising anticancer properties. For instance, derivatives of the compound have shown efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the MAPK pathway .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases. This property is attributed to its ability to interfere with NF-kB signaling pathways .
1.3 Antimicrobial Activity
this compound has shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Material Science Applications
2.1 Synthesis of Novel Polymers
The unique structure of this compound allows for its use as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
2.2 Photovoltaic Materials
Research has explored the incorporation of this compound into organic photovoltaic devices due to its electronic properties. The compound can enhance charge transport within the device, leading to improved efficiency in converting solar energy into electrical energy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide involves its ability to form stable complexes with metal ions. This can inhibit the activity of metalloenzymes by blocking the active site. Additionally, the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares structural similarities with other sulfonamide-containing Schiff bases but differs in substituents and backbone design. Key comparisons include:
- 4-(2-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}ethyl)-benzenesulfonamide (): This analog features a benzenesulfonamide group connected via an ethyl linker to the same 5-bromo-2-hydroxyphenyl imine moiety. The phenylethanesulfonamide group in the target compound may confer greater steric bulk and altered solubility compared to the ethyl-linked benzenesulfonamide. Such differences could influence pharmacokinetic properties, such as membrane permeability .
- N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (2) (): Unlike the sulfonamide-based target compound, this derivative incorporates a trihydroxybenzohydrazide group. The bromo substituent in both compounds may enhance electrophilicity, affecting reactivity in metal chelation or biological targeting .
- The nitro group and methoxynaphthyl moiety create a non-planar structure with distinct hydrogen-bonding patterns (e.g., C16–H16⋯N2). By contrast, the target compound’s bromo and hydroxyl groups may favor intermolecular interactions like C–H⋯O bonds, influencing crystallinity and stability .
Pharmacological and Physicochemical Properties
Sulfonamide Schiff bases are frequently investigated for antimicrobial activity. For example, notes that analogs like 4-{[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methylisoxazol-3-yl)benzenesulfonamide are explicitly designed for pharmacological screening.
The crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline () reveals a C=N bond length of 1.261 Å and dihedral angles of ~60° between aromatic rings. Similar structural analyses for the target compound could predict non-planar conformations, impacting solubility and crystallinity. For instance, shorter C=N bonds (indicative of stronger conjugation) and specific hydrogen-bonding motifs (e.g., S(6) patterns) might correlate with enhanced thermal stability .
Data Table: Structural and Functional Comparison
Biological Activity
N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features a bromo-substituted phenolic group, which is known to influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds possess antibacterial properties against various pathogens.
- Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to antioxidant activity, which is vital for protecting cells from oxidative stress.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, which can be pivotal in therapeutic applications.
- Enzyme Inhibition : The compound may interact with enzymes through competitive inhibition, where it binds to the active site, preventing substrate access. For example, it has been studied for its potential to inhibit carbonic anhydrase (EC 4.2.1.1), an enzyme involved in bicarbonate buffering in biological systems .
- Metal Ion Coordination : The ability of the compound to form stable complexes with metal ions enhances its biological activity, particularly in targeting metalloproteins.
- Radical Scavenging : The phenolic structure allows for the donation of hydrogen atoms, effectively neutralizing free radicals and reducing oxidative damage.
Case Studies
- Antimicrobial Efficacy : A study published in ResearchGate demonstrated that derivatives of N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene] showed significant activity against Gram-positive bacteria, suggesting potential as a new class of antimicrobial agents .
- Antioxidant Activity : In vitro assays indicated that the compound exhibited substantial radical scavenging activity comparable to established antioxidants like ascorbic acid .
- Enzyme Inhibition Studies : Research highlighted that certain sulfonamide derivatives effectively inhibited carbonic anhydrase, with implications for treating conditions like glaucoma and edema .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
